

Spectroscopic Profile of 3,5-Dimethylpyridine-2-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dimethylpyridine-2-carbonitrile

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3,5-Dimethylpyridine-2-carbonitrile** (CAS No. 7584-09-0), a key heterocyclic aromatic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Molecular Structure and Properties

3,5-Dimethylpyridine-2-carbonitrile, with the chemical formula $C_8H_8N_2$, is a white to light yellow crystalline solid.^[1] Its structure consists of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a nitrile group at position 2. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.^[1]

Property	Value
Chemical Formula	$C_8H_8N_2$
Molecular Weight	132.16 g/mol
CAS Number	7584-09-0
Appearance	White to light yellow crystalline solid ^[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **3,5-Dimethylpyridine-2-carbonitrile**. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of public experimental data for this specific compound, predicted data and data from closely related analogs are provided for reference. Experimental data for the related compound 3,5-Dimethylpyridine is available and can offer insights into the expected spectral features of the pyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3,5-Dimethylpyridine-2-carbonitrile** is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methyl groups.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic CH (H4)	7.5 - 7.8	s
Aromatic CH (H6)	8.3 - 8.5	s
Methyl CH ₃ (at C3)	2.4 - 2.6	s
Methyl CH ₃ (at C5)	2.3 - 2.5	s

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The nitrile carbon and the aromatic carbons will resonate at lower fields (higher ppm values) compared to the methyl carbons.

Carbon	Predicted Chemical Shift (δ , ppm)
C2	130 - 135
C3	140 - 145
C4	135 - 140
C5	145 - 150
C6	150 - 155
CN	115 - 120
CH ₃ (at C3)	18 - 22
CH ₃ (at C5)	17 - 21

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dimethylpyridine-2-carbonitrile** is expected to exhibit characteristic absorption bands for the nitrile group and the aromatic ring.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C≡N stretch (nitrile)	2220 - 2240	Strong
C=C, C=N stretch (aromatic)	1550 - 1650	Medium to Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (methyl)	2850 - 3000	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3,5-Dimethylpyridine-2-carbonitrile**, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (132.16).

Ion	Expected m/z
$[M]^+$	132
$[M-CH_3]^+$	117
$[M-HCN]^+$	105

Experimental Protocols

Standard experimental protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of **3,5-Dimethylpyridine-2-carbonitrile** (5-10 mg) would be dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. 1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

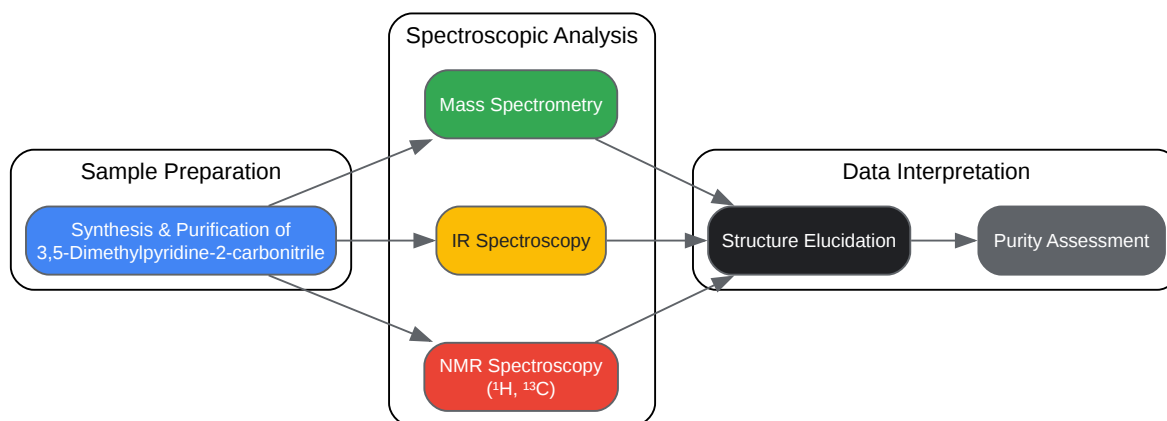
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **3,5-Dimethylpyridine-2-carbonitrile**.



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Caption: Workflow for the spectroscopic analysis of **3,5-Dimethylpyridine-2-carbonitrile**.

This guide serves as a foundational reference for the spectroscopic properties of **3,5-Dimethylpyridine-2-carbonitrile**. Further experimental work is encouraged to confirm the predicted data and expand the understanding of this important chemical entity.

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References

- 1. Buy 3,5-Dimethylpyridine-2-carbonitrile | 7584-09-0 [smolecule.com]
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